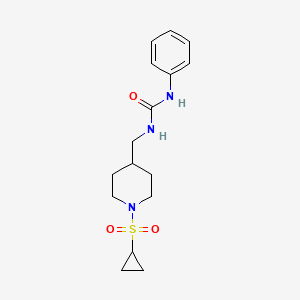

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea

Descripción

Propiedades

IUPAC Name |

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c20-16(18-14-4-2-1-3-5-14)17-12-13-8-10-19(11-9-13)23(21,22)15-6-7-15/h1-5,13,15H,6-12H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQMSCGWBUJSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.

Attachment of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Key Observations :

- Compared to 3-[3-(Dimethylamino)propyl]-1-phenylurea, the dimethylamino chain in the latter may confer basicity, whereas the sulfonyl group in the target compound enhances hydrophilicity .

- Indole-based analogs (DMPI, CDFII) share a piperidine moiety but differ in core structure, which likely directs their activity as MRSA synergists .

Actividad Biológica

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, including a cyclopropylsulfonyl moiety and a piperidine ring, which are believed to contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea is C₁₉H₂₄N₂O₂S, with a molecular weight of approximately 397.49 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₂S |

| Molecular Weight | 397.49 g/mol |

| CAS Number | 1235052-52-4 |

| IUPAC Name | 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea |

The biological activity of this compound is primarily attributed to its ability to inhibit Bruton’s tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor signaling pathways. This inhibition can lead to decreased proliferation of B-cell malignancies, making it a potential therapeutic agent for conditions such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) .

Anticancer Properties

Research indicates that 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea exhibits significant anticancer activity through the following mechanisms:

- BTK Inhibition : The compound effectively inhibits BTK, resulting in reduced survival and proliferation of malignant B-cells .

- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce cell cycle arrest in cancer cell lines, particularly those expressing high levels of BTK .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on CLL Cell Lines : In vitro studies demonstrated that 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea significantly reduced cell viability in CLL cell lines compared to untreated controls. The IC50 values indicated potent activity at low concentrations .

- Animal Models : In vivo studies using mouse models of NHL showed that administration of this compound led to tumor regression and prolonged survival compared to control groups receiving placebo treatments .

Safety and Toxicology

Preliminary toxicity assessments have indicated that while the compound exhibits potent biological activity, it also necessitates careful evaluation regarding its safety profile. Ongoing studies aim to determine the therapeutic window and potential side effects associated with prolonged use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea?

- Methodological Answer : The synthesis typically involves coupling a cyclopropylsulfonyl-substituted piperidine derivative with a phenylurea precursor. Key steps include:

- Reagent Selection : Use coupling agents like EDCl/HOBt for amide bond formation, and monitor reactions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.

- Characterization : Validate structural integrity using / NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Compare spectral data with analogs (e.g., sulfonyl-piperidine derivatives) for consistency .

Q. Which structural features of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea influence its reactivity and stability?

- Methodological Answer :

- Sulfonyl Group : The cyclopropylsulfonyl moiety enhances electrophilicity and metabolic stability. Assess its impact via comparative studies with non-sulfonylated analogs .

- Piperidine Conformation : The chair conformation of the piperidine ring affects steric hindrance. Use X-ray crystallography or density functional theory (DFT) calculations to confirm spatial arrangements .

- Urea Linkage : The phenylurea group participates in hydrogen bonding. Evaluate solubility and binding affinity through logP measurements and molecular docking .

Q. What analytical techniques ensure purity and identity of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea during synthesis?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with reference standards .

- Impurity Profiling : Employ LC-MS to detect byproducts, such as unreacted intermediates or hydrolysis products. Cross-reference with impurity databases (e.g., Ph. Eur. monographs) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea?

- Methodological Answer :

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., sulfonylation or urea formation) .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, temperature) for yield improvement. Validate predictions with high-throughput experimentation .

Q. How to resolve contradictions in reported biological activity data for 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. Consider variables like assay type (e.g., cell-based vs. enzymatic) or compound purity .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s interaction with purported targets (e.g., kinases or GPCRs) .

Q. What methodologies elucidate the structure-activity relationship (SAR) of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea analogs?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., cyclopropyl vs. methylsulfonyl groups) and test activity in dose-response assays .

- 3D-QSAR Modeling : Develop comparative molecular field analysis (CoMFA) models to correlate structural features with activity trends. Validate with leave-one-out cross-validation .

Q. How to design experiments for optimizing reaction yield and scalability of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., catalyst loading, reaction time). Analyze interactions via response surface methodology (RSM) .

- Scale-Up Protocols : Transition from batch to flow chemistry for continuous production. Monitor heat transfer and mixing efficiency using computational fluid dynamics (CFD) .

Q. What experimental strategies assess the stability of 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Analyze degradation products via LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at standard storage temperatures (e.g., 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.